molecular formula C12H14N2OS B1484021 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol CAS No. 2098045-78-2

1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Cat. No. B1484021
CAS RN: 2098045-78-2
M. Wt: 234.32 g/mol
InChI Key: HVMPMTPOJHONDQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine” are not detailed in the sources I found .

Scientific Research Applications

Antidepressant Activity

Research into thiophene-based pyrazoline derivatives, including those structurally related to 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol, has shown potential antidepressant activity. These compounds, when tested in preclinical models, significantly reduced immobility time in forced swimming and tail suspension tests, indicating their efficacy as antidepressants without affecting baseline locomotion. This suggests a therapeutic potential for compounds within this class for treating depression (Mathew, B., Suresh, J., & Anbazhagan, S., 2014).

Antimicrobial and Antibacterial Activities

Novel chitosan Schiff bases incorporating thiophene and pyrazolone moieties have been synthesized and characterized, displaying significant antimicrobial activity. This study highlights the role of the Schiff base moiety in determining the antimicrobial effectiveness of these compounds, indicating their potential use in developing new antimicrobial agents (Hamed, A., Abdelhamid, I. A., Saad, G., Elkady, N. A., & Elsabee, M., 2020).

Anticancer and Anti-tumor Agents

Some derivatives of 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol have been identified as potent anti-tumor agents. For instance, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising activities against hepatocellular carcinoma cell lines. These findings indicate the potential of such compounds in cancer therapy, particularly in targeting liver cancer (Gomha, S. M., Edrees, M. M., & Altalbawy, F. M. A., 2016).

Enzyme Inhibitory Activity

A series of thiophene-based heterocyclic compounds, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, have been designed and evaluated for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These compounds exhibit significant inhibitory activities, suggesting their utility in the development of enzyme inhibitors for various therapeutic applications (Cetin, A., Türkan, F., Bursal, E., & Murahari, M., 2021).

Optoelectronic Materials

The synthesis and characterization of novel heterocyclic compounds, incorporating thiophene and pyrazolone units, have been reported for their potential applications in optoelectronics. These materials exhibit unique optical properties, such as blue and green emission under UV light, indicating their suitability for use in optoelectronic devices (Ramkumar, V., & Kannan, P., 2015).

Mechanism of Action

The mechanism of action of “1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine” is not specified in the sources I found.

Safety and Hazards

The safety and hazards associated with “1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine” are not specified in the sources I found .

properties

IUPAC Name

2-cyclopentyl-5-thiophen-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-12-8-10(11-6-3-7-16-11)13-14(12)9-4-1-2-5-9/h3,6-9,13H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMPMTPOJHONDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C=C(N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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